Defined Stereocenter Count: (R)-Enantiomer vs. Racemic Mixture
The (R)-enantiomer possesses exactly one defined atom stereocenter, whereas the racemic mixture of 3-methylcyclopentene-1-carbaldehyde has zero defined atom stereocenters and the (S)-enantiomer carries the opposite stereochemical descriptor [1][2]. This specification is critical for asymmetric synthesis: only the (R)-enantiomer can deliver the required absolute configuration in diastereoselective transformations such as chiral imine formation and subsequent nucleophilic additions [3].
| Evidence Dimension | Defined Atom Stereocenter Count |
|---|---|
| Target Compound Data | 1 defined atom stereocenter (R configuration) |
| Comparator Or Baseline | Racemic (±)-3-methylcyclopentene-1-carbaldehyde: 0 defined atom stereocenters; (S)-enantiomer (CAS 114818-65-4): 1 defined atom stereocenter (S configuration) |
| Quantified Difference | Qualitative absolute difference: (R) vs. (S) vs. none (racemic) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
For stereospecific synthesis, only the correct enantiomer produces the desired diastereomeric series; the racemate or wrong enantiomer yields inactive or opposite-configured products, making enantiomeric identity a non-negotiable procurement specification.
- [1] PubChem Compound Summary: 1-Cyclopentene-1-carboxaldehyde, 3-methyl-, (R)- (9CI), CID 11040650. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11040650 View Source
- [2] PubChem Compound Summary: 1-Cyclopentene-1-carboxaldehyde, 3-methyl-, (S)- (9CI), CID 13658863. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13658863 View Source
- [3] Vo, N. H.; Snider, B. B. Total Synthesis of (-)-Silphiperfol-6-ene and (-)-Methyl Cantabradienate. J. Org. Chem. 1994, 59, 5419–5423. DOI: 10.1021/jo00097a053 View Source
